Aminoethyl diphenylpropylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoethyl diphenylpropylacetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a diphenylpropylacetate moiety. Its chemical properties make it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aminoethyl diphenylpropylacetate typically involves the reaction of diphenylpropylacetate with an aminoethyl group. This can be achieved through various synthetic routes, including:
Alkylation: The reaction of diphenylpropylacetate with an aminoethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions: Aminoethyl diphenylpropylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aminoethyl derivatives.
Scientific Research Applications
Aminoethyl diphenylpropylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Studied for its potential effects on biological membranes and cellular processes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of aminoethyl diphenylpropylacetate involves its interaction with biological membranes and cellular components. It is believed to stabilize cell membranes by expanding the erythrocyte membrane, similar to the action of surface-active drugs like phenothiazine derivatives . This expansion increases the surface area and volume of the red cell, decreasing osmotic fragility.
Comparison with Similar Compounds
Diethylaminoethyl Diphenylpropylacetate: Shares structural similarities but differs in the substitution pattern.
Aminoethyl Diphenylacetate: Lacks the propyl group, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to stabilize cell membranes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
25795-92-0 |
---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-aminoethyl 2,2-diphenylpentanoate |
InChI |
InChI=1S/C19H23NO2/c1-2-13-19(18(21)22-15-14-20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,2,13-15,20H2,1H3 |
InChI Key |
JQURRRGIVNITGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.